2-(Methoxy-d3)naphthalene-1-carbaldehyde
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Overview
Description
2-(Methoxy-d3)naphthalene-1-carbaldehyde is a deuterated derivative of naphthalene-1-carbaldehyde. This compound is characterized by the presence of a trideuteriomethoxy group attached to the naphthalene ring, which is a significant modification that can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxy-d3)naphthalene-1-carbaldehyde typically involves the introduction of a trideuteriomethoxy group to the naphthalene-1-carbaldehyde. One common method involves the reaction of naphthalene-1-carbaldehyde with trideuteriomethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the availability of trideuteriomethanol as a starting material is crucial for the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxy-d3)naphthalene-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trideuteriomethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 2-(Trideuteriomethoxy)naphthalene-1-carboxylic acid.
Reduction: 2-(Trideuteriomethoxy)naphthalene-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methoxy-d3)naphthalene-1-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Methoxy-d3)naphthalene-1-carbaldehyde involves its interaction with specific molecular targets. The trideuteriomethoxy group can influence the compound’s reactivity and binding affinity to these targets. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methoxymethoxy)naphthalene-1-carbaldehyde
- 2-(Ethoxymethoxy)naphthalene-1-carbaldehyde
- 2-(Propoxymethoxy)naphthalene-1-carbaldehyde
Uniqueness
2-(Methoxy-d3)naphthalene-1-carbaldehyde is unique due to the presence of the trideuteriomethoxy group, which can significantly alter its chemical properties and reactivity compared to its non-deuterated analogs. This modification can enhance its stability and influence its interactions in various chemical and biological systems.
Properties
IUPAC Name |
2-(trideuteriomethoxy)naphthalene-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-14-12-7-6-9-4-2-3-5-10(9)11(12)8-13/h2-8H,1H3/i1D3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQGLTKAOHRZOL-FIBGUPNXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C2=CC=CC=C2C=C1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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